(3-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine oxalate is a chemical compound that features a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine oxalate typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group. One common method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with hydrazine hydrate to form the pyrazole ring. The resulting compound is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group. Finally, the compound is treated with oxalic acid to form the oxalate salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(3-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
(3-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine oxalate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
(4-Trifluoromethyl-pyridin-3-yl)-methylamine oxalate: Similar structure but with a pyridine ring instead of a pyrazole ring.
3-(Trifluoromethyl)benzylamine: Similar trifluoromethyl group but attached to a benzylamine structure.
Uniqueness
(3-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine oxalate is unique due to its specific combination of a trifluoromethyl group and a pyrazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in scientific research and industry .
Properties
Molecular Formula |
C7H8F3N3O4 |
---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
oxalic acid;[5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C5H6F3N3.C2H2O4/c6-5(7,8)4-3(1-9)2-10-11-4;3-1(4)2(5)6/h2H,1,9H2,(H,10,11);(H,3,4)(H,5,6) |
InChI Key |
ARSNFBADOBETOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=C1CN)C(F)(F)F.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.